molecular formula C10H11N3OS B14341627 1-(1,2-Benzothiazol-3-yl)-3-ethylurea CAS No. 104121-44-0

1-(1,2-Benzothiazol-3-yl)-3-ethylurea

Cat. No.: B14341627
CAS No.: 104121-44-0
M. Wt: 221.28 g/mol
InChI Key: WFURIDUCCHCODD-UHFFFAOYSA-N
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Description

1-(1,2-Benzothiazol-3-yl)-3-ethylurea is a heterocyclic compound that features a benzothiazole ring fused with an ethylurea moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The benzothiazole ring is known for its biological activity, making derivatives of this compound valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-ethylurea typically involves the reaction of 1,2-benzothiazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: 1,2-Benzothiazole and ethyl isocyanate.

    Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Benzothiazol-3-yl)-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions are often carried out in polar solvents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1-(1,2-Benzothiazol-3-yl)-3-ethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-ethylurea involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,2-Benzothiazole: A parent compound with similar structural features but lacking the ethylurea moiety.

    3-(Piperazin-1-yl)-1,2-benzothiazole: A derivative with a piperazine ring, known for its antipsychotic properties.

    5-Nitro-1,2-benzothiazol-3-amine: A compound with a nitro group, studied for its potential in modulating protein aggregation.

Uniqueness: 1-(1,2-Benzothiazol-3-yl)-3-ethylurea stands out due to the presence of the ethylurea moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Properties

CAS No.

104121-44-0

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-(1,2-benzothiazol-3-yl)-3-ethylurea

InChI

InChI=1S/C10H11N3OS/c1-2-11-10(14)12-9-7-5-3-4-6-8(7)15-13-9/h3-6H,2H2,1H3,(H2,11,12,13,14)

InChI Key

WFURIDUCCHCODD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NSC2=CC=CC=C21

Origin of Product

United States

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